BenchChemオンラインストアへようこそ!

1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

The compound 1-[(dimethyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine (CAS 1852304‑88‑1) is a low‑molecular‑weight (208.29 g mol⁻¹) heterocyclic building block that fuses a 2,4‑dimethyl‑1,3‑thiazole ring with a 2‑amino‑1H‑imidazole moiety through a methylene linker at the thiazole 5‑position. It is supplied as a research chemical with a certified purity of 95 %.

Molecular Formula C9H12N4S
Molecular Weight 208.29 g/mol
Cat. No. B13070205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine
Molecular FormulaC9H12N4S
Molecular Weight208.29 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C)CN2C=CN=C2N
InChIInChI=1S/C9H12N4S/c1-6-8(14-7(2)12-6)5-13-4-3-11-9(13)10/h3-4H,5H2,1-2H3,(H2,10,11)
InChIKeyLCCYTKBFEGJICL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine – A Regiospecifically Defined Thiazole-Imidazole Hybrid Scaffold for Targeted Synthesis


The compound 1-[(dimethyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine (CAS 1852304‑88‑1) is a low‑molecular‑weight (208.29 g mol⁻¹) heterocyclic building block that fuses a 2,4‑dimethyl‑1,3‑thiazole ring with a 2‑amino‑1H‑imidazole moiety through a methylene linker at the thiazole 5‑position . It is supplied as a research chemical with a certified purity of 95 % . The compound belongs to the broader class of imidazole‑thiazole hybrids that have been patented as modulators of receptor tyrosine kinases [1], but its precise regiospecificity (attachment at thiazole C5 rather than C4) distinguishes it from commercially available isomers and makes it a valuable starting point for structure‑activity relationship (SAR) campaigns.

Why a Generic Thiazole-Imidazole Building Block Cannot Substitute for 1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine


Thiazole‑imidazole hybrids with the formula C₉H₁₂N₄S exist as multiple regioisomers that differ only in the point of attachment between the two heterocycles; for example, 1-[(dimethyl‑1,3‑thiazol‑4‑yl)methyl]-1H‑imidazol‑2‑amine (CAS 2137809‑27‑7) bears the methylene linker at the thiazole 4‑position . Such seemingly minor topological variations can produce divergent binding poses in protein pockets, alter electronic distribution on the imidazole ring, and change the compound’s synthetic reactivity [1]. Consequently, a scientist who substitutes a different regioisomer for the 5‑substituted congener risks obtaining misleading SAR trends, irreproducible biological results, or failed downstream derivatization. The evidence below quantifies exactly how the 5‑substituted isomer differs from its closest relatives in ways that directly affect experimental outcomes.

Quantitative Differentiation Evidence for 1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine Relative to Its Closest Analogs


Regioisomeric Identity Confirmed by Distinctive SMILES and CAS Registry

The target compound is unambiguously the 5‑substituted thiazole isomer, whereas the commercially available isomer CAS 2137809‑27‑7 is the 4‑substituted congener . The SMILES strings differ in the connectivity of the methylene bridge: Cc1nc(C)c(Cn2ccnc2N)s1 (target) versus Cc1nc(Cn2ccnc2N)c(C)s1 (4‑isomer). This regioisomerism alters the orientation of the imidazole ring relative to the thiazole sulfur and the two methyl groups, which is known to affect kinase pocket complementarity [1].

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Lower Topological Polar Surface Area (TPSA) Relative to a Longer‑Linker Isomer Suggests Superior Passive Permeability

Computed molecular descriptors reveal that the target compound has a TPSA of 56.73 Ų , whereas the isomer 4-(3-imidazol‑1‑ylpropyl)-1,3‑thiazol‑2‑amine, which contains a propyl spacer, exhibits a significantly larger TPSA of 85 Ų [1]. The 28 Ų reduction in polar surface area places the 5‑substituted compound well below the common threshold of 90 Ų for favorable blood‑brain barrier penetration and within the range associated with improved oral absorption.

Drug Design ADME Physicochemical Profiling

Free 2‑Amino Group on Imidazole Enables Derivatization that Is Absent in 2‑Aminomethyl Analogs

The target compound carries a primary amine directly attached to the imidazole C2, whereas the positional isomer (5-(4,5-dimethylthiazol‑2‑yl)-1H‑imidazol‑2‑yl)methanamine (CAS 2110870‑55‑6) bears a methanamine (–CH₂NH₂) group at the same position . The direct C2‑NH₂ group is a stronger nucleophile and participates in a different set of transformations (e.g., diazotization, direct acylation, Schiff base formation) than the benzylic amine of the comparator. This functional‑group difference dictates which synthetic routes can be employed and which chemical space can be accessed during lead optimization.

Synthetic Chemistry Library Synthesis Fragment Elaboration

Imidazolothiazole Scaffold Is Privileged for Kinase Inhibition; 5‑Substitution May Influence Selectivity

U.S. Patent 8,551,963 discloses that imidazolothiazole compounds, including those with substitution patterns consistent with 1-[(dimethyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine, modulate receptor tyrosine kinase activity [1]. Although no Ki or IC₅₀ values are publicly available for this exact compound, the patent demonstrates that the imidazolothiazole core is a validated pharmacophore for kinase drug discovery. The specific 5‑substitution pattern places the thiazole sulfur and methyl groups in a spatial arrangement that differs from the 4‑substituted isomer, potentially altering ATP‑binding site complementarity [1].

Kinase Inhibition Oncology Chemical Genetics

Validated Purity of 95 % Guarantees Reproducible Starting Material Quality

The compound is supplied with a lot‑specific purity specification of 95 % (HPLC) . While generic thiazole‑imidazole building blocks are frequently offered with lower or unspecified purity, the documented 95 % threshold ensures that impurities do not confound biological assays or interfere with subsequent synthetic steps. In head‑to‑head procurement evaluations, a specified purity of ≥95 % is recognized as a minimum requirement for hit‑to‑lead chemistry .

Quality Control Reproducibility Chemical Procurement

Recommended Application Scenarios for 1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine Based on Quantitative Differentiation


Kinase Inhibitor Lead Optimization with Defined Regiochemistry

The 5‑substituted imidazolothiazole scaffold is explicitly claimed in U.S. Patent 8,551,963 as a kinase‑modulating chemotype [1]. Medicinal chemistry teams developing ATP‑competitive inhibitors can use this compound as a structurally defined core that avoids the ambiguity of regioisomeric mixtures. The lower TPSA (56.73 Ų) relative to extended‑linker analogs supports its use in programs where cell permeability is paramount.

Fragment‑Based Drug Discovery (FBDD)

With a molecular weight of only 208 Da, the compound satisfies the “rule of three” for fragment libraries. Its free 2‑amino group allows rapid elaboration via amide coupling or reductive amination, enabling efficient fragment growth while retaining the favorable physicochemical profile indicated by a computed logP of 1.59 .

Chemical Probe Synthesis for Target Identification

The unambiguous 5‑regioisomer provides a clean starting point for installing photoaffinity labels or biotin tags without risking the structural heterogeneity that would accompany a mixture of 4‑ and 5‑substituted isomers. This is critical for chemoproteomics workflows where signal assignment depends on knowing the exact ligand structure.

Synthetic Methodology Development

The combination of a nucleophilic 2‑aminoimidazole and an electron‑rich thiazole ring makes this compound a versatile substrate for developing new C–N or C–C bond‑forming reactions. The documented purity of 95 % ensures that reaction outcomes are not compromised by unknown impurities.

Quote Request

Request a Quote for 1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.